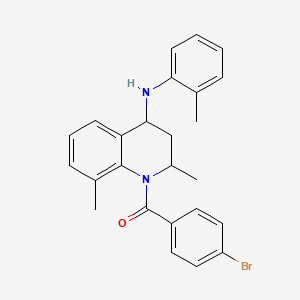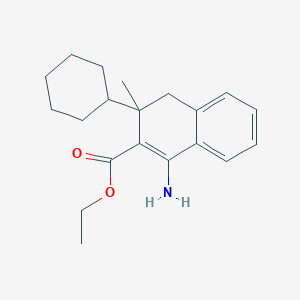![molecular formula C15H22N2O3 B4924389 4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE](/img/structure/B4924389.png)
4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes an acetamido group, a propan-2-yloxy group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the amine group using acetic anhydride or acetyl chloride.
Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group is introduced through an etherification reaction, where the hydroxyl group of propanol reacts with an appropriate halide or tosylate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The acetamido and benzamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share structural similarities with 4-ACETAMIDO-N-[3-(PROPAN-2-YLOXY)PROPYL]BENZAMIDE and exhibit similar chemical reactivity and biological activity.
Benzamide Derivatives:
Uniqueness
This compound is unique due to the specific combination of functional groups in its structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
4-acetamido-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-4-9-16-15(19)13-5-7-14(8-6-13)17-12(3)18/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAOVPRQEVPLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-bromophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4924320.png)

![2-methylpropyl N-[(2-benzyl-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]carbamate](/img/structure/B4924336.png)
![Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate](/img/structure/B4924340.png)

![N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4924351.png)

![(2,6-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4924357.png)
![4-[(4-benzyltriazol-1-yl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine](/img/structure/B4924365.png)
![2-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4924367.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![4-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924399.png)
![2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4924408.png)

